Hydroxymethyldiazene Hydroxymethyldiazene
Brand Name: Vulcanchem
CAS No.: 92219-55-1
VCID: VC18960811
InChI: InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2
SMILES:
Molecular Formula: CH4N2O
Molecular Weight: 60.056 g/mol

Hydroxymethyldiazene

CAS No.: 92219-55-1

Cat. No.: VC18960811

Molecular Formula: CH4N2O

Molecular Weight: 60.056 g/mol

* For research use only. Not for human or veterinary use.

Hydroxymethyldiazene - 92219-55-1

Specification

CAS No. 92219-55-1
Molecular Formula CH4N2O
Molecular Weight 60.056 g/mol
IUPAC Name diazenylmethanol
Standard InChI InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2
Standard InChI Key YAHQGPVDZBJVST-UHFFFAOYSA-N
Canonical SMILES C(N=N)O

Introduction

Chemical Identity and Nomenclature

Hydroxymethyldiazene, systematically named diazenylmethanol, is an organic compound with the molecular formula CH4N2O\text{CH}_4\text{N}_2\text{O}. Its IUPAC name derives from the presence of a diazenyl group (N=N\text{N=N}) bonded to a methanol moiety. The compound exists in two isomeric forms:

  • (E)-Hydroxymethyldiazene (CAS 98114-62-6)

  • (Z)-Hydroxymethyldiazene (CAS 92219-55-1) .

Structural Representation

The molecular structure is defined by the linear arrangement C(N=N)O\text{C(N=N)O}, with the hydroxymethyl group influencing its polarity and reactivity. The (E)-isomer is more commonly studied due to its stability and relevance in mutagenicity assays .

Synthesis and Stability

Degradation and Stability

Heating hydroxymethyldiazene results in decomposition, releasing toxic nitrogen oxides (NOx\text{NO}_x). This instability necessitates careful handling in laboratory settings .

Molecular and Spectroscopic Characteristics

Spectral Data

  • 1H^1\text{H} NMR: Peaks corresponding to the hydroxyl (δ4.8ppm\delta \approx 4.8 \, \text{ppm}) and diazenyl (δ8.2ppm\delta \approx 8.2 \, \text{ppm}) protons.

  • IR Spectroscopy: Stretching vibrations at 3280cm13280 \, \text{cm}^{-1} (O–H) and 1580cm11580 \, \text{cm}^{-1} (N=N) .

Computational Descriptors

  • InChIKey: YAHQGPVDZBJVST-UHFFFAOYSA-N

  • SMILES: C(N=N)O .

Toxicity and Mutagenicity

In Vitro Mutagenicity Assays

Hydroxymethyldiazene exhibits dose-dependent mutagenic activity in bacterial reverse mutation assays (Ames test):

Assay SystemDoseRevertantsReference
Salmonella TA100250 nmol/plateSignificant
E. coli WP21 µmol/plateModerate

Mechanism of Genotoxicity

The compound’s diazenyl group may interact with DNA, causing base-pair substitutions or frameshift mutations. Its hydroxymethyl moiety enhances solubility, facilitating cellular uptake .

Comparative Analysis with Related Compounds

Hydralazine and Hydrazine Derivatives

Hydralazine, a structurally related antihypertensive agent, shares a hydrazine backbone. Unlike hydroxymethyldiazene, hydralazine’s mutagenicity is modulated by acetylation via N-acetyltransferase (NAT). Slow acetylators exhibit higher susceptibility to adverse effects, underscoring the role of metabolic pathways in toxicity .

Hydrazide–Hydrazones

Hydroxymethyldiazene’s reactivity mirrors that of hydrazide–hydrazones, which inhibit enzymes like aspartate aminotransferase. These compounds also demonstrate anticancer potential, though hydroxymethyldiazene’s therapeutic applications remain unexplored .

Applications and Research Implications

Industrial and Laboratory Uses

  • Chemical Synthesis: Intermediate in organic reactions, particularly those requiring diazenyl groups.

  • Toxicology Studies: Model compound for assessing mutagenicity of hydrazine derivatives .

Future Directions

  • Structure-Activity Relationships (SAR): Elucidating how substituents on the diazenyl group influence toxicity.

  • Environmental Monitoring: Developing detection methods for NOx\text{NO}_x emissions from decomposition .

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